[4-[(Dimethylamino)methyl]oxan-4-yl]methanamine;dihydrochloride
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Overview
Description
[4-[(Dimethylamino)methyl]oxan-4-yl]methanamine;dihydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure and properties, making it a valuable compound in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Dimethylamino)methyl]oxan-4-yl]methanamine;dihydrochloride involves the reaction of dimethylamine with oxan-4-ylmethanamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
[4-[(Dimethylamino)methyl]oxan-4-yl]methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-ylmethanone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
[4-[(Dimethylamino)methyl]oxan-4-yl]methanamine;dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-[(Dimethylamino)methyl]oxan-4-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This property makes it useful in catalysis and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
[4-(Morpholin-4-yl)oxan-4-yl]methanamine;dihydrochloride: Similar in structure but with a morpholine ring instead of a dimethylamino group.
Oxan-4-ylmethanamine: Lacks the dimethylamino group, resulting in different chemical properties
Uniqueness
The presence of the dimethylamino group in [4-[(Dimethylamino)methyl]oxan-4-yl]methanamine;dihydrochloride imparts unique nucleophilic properties, making it more reactive in certain chemical reactions compared to its analogs .
Properties
IUPAC Name |
[4-[(dimethylamino)methyl]oxan-4-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-11(2)8-9(7-10)3-5-12-6-4-9;;/h3-8,10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFFWNRTVVYDIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCOCC1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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